2,3-Diaminophenol

Übersicht

Beschreibung

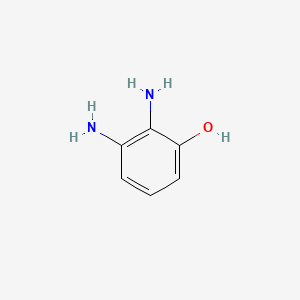

2,3-Diaminophenol is an aromatic diamine with the molecular formula C6H8N2O. It is a white to beige crystalline powder that is known for forming complexes with palladium (II) and platinum (II) ions . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Diaminophenol can be synthesized through the reduction of 2,3-dinitroaniline. The process involves reacting 2,3-dinitroaniline with a reducing agent such as sodium sulfinate or sodium nitrite, followed by acid treatment to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Analyse Chemischer Reaktionen

Oxidation Reactions

2,3-Diaminophenol undergoes electrochemical oxidation, forming polymeric materials under controlled conditions. Key findings include:

Electrochemical Polymerization

- Reagents/Conditions : Electro-oxidation at +1.0 V (vs. RHE) in 1 M HClO₄ on platinum electrodes .

- Mechanism : Initial formation of cation radicals followed by coupling at para positions relative to hydroxyl groups, leading to branched polymer structures .

- Product : Insulating poly(this compound) film with crosslinked architecture .

Oxidation Pathways

| Parameter | Description | Reference |

|---|---|---|

| Oxidation Potential | +1.0 V (vs. RHE) in acidic media | |

| Spectroscopic Evidence | UV-vis and FTIR confirm radical intermediates and polymer formation |

Substitution Reactions: Schiff Base Formation

The compound reacts with aldehydes to form unsymmetrical Schiff bases, enabling coordination chemistry applications:

Reaction with Salicylaldehyde Derivatives

- Reagents/Conditions : 2:1 molar ratio of salicylaldehyde or 5-bromosalicylaldehyde to this compound in absolute ethanol at 50°C .

- Product : Tetradentate Schiff base ligands (e.g., H₂L1: R = H; H₂L2: R = Br) .

General Reaction Scheme :

$$

\text{2 RCHO} + \text{H₂N-C₆H₃(OH)-NH₂} \rightarrow \text{H₂L} + 2 \text{H₂O}

$$

(R = H or Br)

Metal Complexation

- Metals : Mn(III), Ni(II), Cu(II) .

- Applications : Catalysis and materials science due to redox-active metal centers .

Reactions with Diketones

This compound reacts with 2,4-pentanedione to form heterocyclic compounds:

Formation of Benzo[b] diazepinium Salts

- Reagents/Conditions : 2,4-pentanedione in refluxing ethanol .

- Mechanism : Cyclocondensation involving both amino groups and the diketone .

- Product : Benzo[b] diazepinium salts with potential pharmacological activity .

Reduction Reactions

While this compound itself is synthesized via reduction (e.g., from 2,3-dinitroaniline using Na₂S₂O₄) , its own reduction behavior remains less studied.

Comparative Reaction Table

Wissenschaftliche Forschungsanwendungen

2,3-Diaminophenol is utilized in several synthetic pathways:

- Synthesis of Amino-1,5-benzoxazepines : It serves as a precursor in the one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines, which are important in medicinal chemistry for their pharmacological properties .

- Schiff Base Complexes : The compound reacts with salicylaldehyde or its derivatives to form unsymmetrical tetradentate Schiff base complexes. These complexes can coordinate with transition metals like manganese, nickel, and copper, leading to new materials with potential catalytic applications .

Electrochemistry

The electropolymerization of this compound has been extensively studied.

- Electrosynthesis : The compound undergoes electrooxidation to form poly(this compound), which can be used in sensor applications due to its conductive properties. Studies indicate that the polymer exhibits significant electrochemical activity when deposited on platinum electrodes in acidic media .

Electrochemical Properties

| Parameter | Value |

|---|---|

| Oxidation Potential | Variable (depends on conditions) |

| Conductivity | High (in polymer form) |

Biomedical Applications

Recent research has explored the cytotoxicity and cellular uptake of this compound in cancer cells:

- Cellular Uptake Studies : Confocal laser scanning microscopy has demonstrated that this compound can internalize into HeLa cells within 30 minutes. However, it does not penetrate the nucleus effectively within this timeframe .

- Cytotoxicity : The compound has shown potential as a biomolecular probe due to its ability to bind DNA and exhibit cytotoxic effects on cancer cells. MTT assays have confirmed its effectiveness in inhibiting cell proliferation at specific concentrations .

Case Study 1: Synthesis of Schiff Base Complexes

A study conducted on the reaction between this compound and salicylaldehyde resulted in several unsymmetrical tetradentate Schiff base complexes. These complexes were characterized using various spectroscopic methods and exhibited catalytic activity in oxidation reactions .

Case Study 2: Electropolymerization for Sensor Development

Research on the electropolymerization of this compound highlighted its application in developing electrochemical sensors. The polymer formed displayed enhanced conductivity and stability under operational conditions, making it suitable for environmental monitoring applications .

Wirkmechanismus

The mechanism of action of 2,3-diaminophenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially affecting various biochemical pathways. For instance, its complexes with palladium (II) and platinum (II) are studied for their interactions with DNA, which could have implications in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

2,5-Diaminophenol: Another aromatic diamine with similar properties but different reactivity.

2,3-Diaminopyridine: Shares the diamine functional group but has a pyridine ring instead of a phenol ring.

Uniqueness: 2,3-Diaminophenol is unique due to its specific reactivity with aldehydes to form Schiff bases and its ability to form stable complexes with a variety of metal ions. This makes it particularly valuable in both synthetic chemistry and biological research .

Biologische Aktivität

2,3-Diaminophenol (DAP) is an aromatic diamine with significant biological activity, particularly noted for its antioxidant properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with DAP, supported by research findings, data tables, and case studies.

- Chemical Formula : C6H8N2O

- Molecular Weight : 124.14 g/mol

- Melting Point : 161-165 °C

- Structure : DAP features two amino groups (-NH2) at the 2 and 3 positions of a benzene ring and a hydroxyl group (-OH) at the 1 position, which contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism of DAP involves:

- Free Radical Scavenging : DAP can neutralize reactive oxygen species (ROS), reducing oxidative damage.

- Metal Ion Chelation : The ability of DAP to form complexes with transition metals enhances its protective effects against oxidative stress.

Anti-cancer Activity

Studies have suggested that derivatives of this compound may possess anti-cancer properties. For instance, research has indicated that certain DAP derivatives can inhibit cell proliferation in various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| DAP Derivative 1 | 5.3 ± 0.6 | A549 (lung cancer) |

| DAP Derivative 2 | 1.1 ± 0.1 | HeLa (cervical cancer) |

| DAP Derivative 3 | 0.5 ± 0.1 | MCF-7 (breast cancer) |

These findings suggest that structural modifications of DAP could enhance its efficacy as an anti-cancer agent.

Anti-inflammatory Effects

In addition to its antioxidant and anti-cancer activities, DAP has been studied for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

Case Studies

-

Study on Antioxidant Properties :

- A study demonstrated that DAP significantly reduced lipid peroxidation in rat liver homogenates when exposed to oxidative stress induced by hydrogen peroxide.

- The results indicated a dose-dependent response, highlighting the compound's effectiveness as an antioxidant agent.

-

Cancer Cell Proliferation Inhibition :

- In vitro studies on breast cancer cell lines showed that specific DAP derivatives inhibited cell growth more effectively than standard chemotherapeutic agents.

- The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Structural Comparisons

The unique arrangement of functional groups in DAP influences its biological activity compared to structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Aminobenzene-1,4-diol | 32190-95-7 | 0.92 | Hydroxyl group at different position |

| 4-Aminobenzene-1,3-diol | 34781-86-7 | 0.87 | Different substitution pattern |

| 2,4-Diaminophenol dihydrochloride | 137-09-7 | 0.87 | Different amino group positioning |

Eigenschaften

IUPAC Name |

2,3-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAXITAPTVOLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975046 | |

| Record name | 2,3-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59649-56-8 | |

| Record name | 2,3-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,3-diaminophenol commonly used for in research?

A1: this compound is a versatile compound often employed in research for synthesizing various materials and complexes. One prominent application is its use as a monomer in electropolymerization to create poly(this compound). This polymer exhibits promising electrical conductivity, making it interesting for applications in materials science. [] Additionally, it serves as a building block for creating ligands, such as unsymmetrical tetradentate Schiff-base ligands. These ligands are particularly valuable for forming complexes with metals like iron(III) and cobalt(II), which are studied for their potential in mimicking the activity of enzymes like cytochrome P450. []

Q2: Can you provide some information on the structural characterization of this compound?

A2: this compound has the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. While the provided research excerpts don't delve into detailed spectroscopic data, its structure can be inferred from its reactions and derivatives. It features a benzene ring with two amino groups (-NH2) at positions 2 and 3 and a hydroxyl group (-OH) at position 1.

Q3: How does the structure of this compound relate to its ability to form complexes with metals?

A3: The structure of this compound is key to its metal-complexing ability. The two amino groups and the hydroxyl group can act as electron-donating sites, readily coordinating to metal ions. [] This ability is enhanced when this compound reacts to form Schiff-base ligands, creating a tetradentate structure that can bind even more effectively to metal centers. []

Q4: Are there any studies on how modifying the this compound structure affects its properties?

A4: Yes, there have been investigations into the effects of modifying the this compound structure. For instance, researchers have explored substituting the benzene ring with various groups when forming benzo-2,1,3-thiadiazoles and benzo-2,1,3-selenadiazoles. [] These structural changes were found to impact the antifungal activity and toxicity of the resulting compounds, highlighting the significance of structure-activity relationships in drug discovery.

Q5: What analytical techniques are commonly used to study this compound and its derivatives?

A5: Several analytical methods are employed to characterize and quantify this compound and its derivatives. Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of this compound and its metal complexes. [] Spectroscopic techniques like UV-vis and FTIR are helpful for structural characterization and investigating properties of polymers derived from this compound. [] In the case of analyzing hair dyes, researchers have employed Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI MS/MS) for the identification and quantification of diaminophenols, including this compound. []

Q6: Has the use of this compound in applications like hair dyes raised any safety concerns?

A6: The use of certain diaminophenols, including potentially this compound, in hair dyes has been a subject of regulatory scrutiny due to potential health concerns. While the provided research doesn't elaborate on specific toxicological data for this compound, the development of sensitive analytical methods like UPLC-ESI MS/MS [] highlights the importance of monitoring and regulating these compounds in consumer products. This suggests a need for further research to comprehensively assess the safety profile of this compound and ensure its safe use in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.